GW311616 hydrochloride

Human neutrophil elastase Enzyme inhibition Binding affinity

Researchers requiring sustained intracellular neutrophil elastase (HNE) inhibition without off-target serine protease activity can rely on GW311616 hydrochloride. This orally bioavailable trans-lactam overcomes the limitations of extracellular-only or short-acting inhibitors. - Intracellular permeability & >6 h duration (2 mg/kg p.o.) for chronic respiratory disease models. - >4500-fold selectivity over trypsin, cathepsin G, plasmin, chymotrypsin, tPA, and AchE. - High aqueous solubility (100 mg/mL in H₂O) simplifies in vitro/in vivo dosing.

Molecular Formula C19H32ClN3O4S
Molecular Weight 434.0 g/mol
CAS No. 197890-44-1
Cat. No. B1663650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW311616 hydrochloride
CAS197890-44-1
Synonyms(3S,3aS,6aR)-3-isopropyl-1-(methylsulfonyl)-4-((E)-4-(piperidin-1-yl)but-2-enoyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one hydrochloride
Molecular FormulaC19H32ClN3O4S
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
InChIInChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15-,17+,18-;/m1./s1
InChIKeyUFCZUKYPBPXODT-OFTZGUNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW311616 Hydrochloride Overview


GW311616 hydrochloride (also known as GW311616A) is a trans-lactam derivative that functions as a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE) [1]. It exhibits an IC50 of 22 nM and a Ki of 0.31 nM against HNE . The compound is distinguished by its intracellular permeability and long duration of action, which are critical for sustained target engagement in vivo . GW311616A has been profiled as a development candidate for respiratory diseases characterized by neutrophilic inflammation [1].

Pathway study
HNE pathway inhibition and intracellular target engagement
Model context
Oral in vivo model dosing with sustained pharmacodynamic response
Assay requirement
Requires intracellular permeability and confirmed selectivity

GW311616 Hydrochloride: Unique Advantages


HNE inhibitors vary dramatically in selectivity, oral bioavailability, and intracellular distribution [1]. While many peptidic or early small-molecule inhibitors are restricted to extracellular elastase or lack oral activity [2], GW311616A was specifically designed as an intracellular, orally bioavailable trans-lactam with a prolonged pharmacodynamic effect [1]. Generic substitution without considering these specific ADME and intracellular targeting properties risks failure in translational models where sustained intracellular enzyme suppression is required . The quantitative evidence below establishes the specific differentiating features of GW311616 hydrochloride relative to in-class alternatives.

Extracellular inhibitors
Compounds like sivelestat may not substitute for intracellular HNE studies, as cellular access is restricted.
Non-oral HNE inhibitors
Agents requiring intravenous administration can complicate long-term oral dosing protocols and model logistics.
Unvalidated selectivity
Inhibitors lacking broad serine protease profiling may confound off-target interpretation in mechanistic studies.

GW311616 Hydrochloride: Quantitative Comparison


Binding Affinity and Cellular Potency vs. Sivelestat

GW311616 hydrochloride demonstrates an IC50 of 22 nM and a Ki of 0.31 nM against human neutrophil elastase, which is approximately 2-fold more potent in IC50 and 645-fold more potent in Ki compared to sivelestat, which has an IC50 of 44 nM and a Ki of 200 nM [1]. Furthermore, GW311616A is intracellularly active, whereas sivelestat is primarily an extracellular inhibitor . This dual advantage in potency and cellular penetration translates to a significantly higher inhibitory capacity in cell-based assays.

HNE Inhibition
Head-to-head
GW311616: IC₅₀ 22 nM, Ki 0.31 nM Sivelestat: IC₅₀ 44 nM, Ki 200 nM
Reported inhibition and cellular potency context
Intracellular vs. extracellular profile differs
Human neutrophil elastase Enzyme inhibition Binding affinity

Unmatched Selectivity Profile vs. Other HNE Inhibitors

GW311616A exhibits exceptional selectivity for HNE over a panel of related human serine proteases. It shows IC50 values >100 μM for trypsin, cathepsin G, and plasmin, and >3 μM for chymotrypsin and tissue plasminogen activator . At 100 μM, it does not inhibit acetylcholinesterase (AchE) . This contrasts with many earlier HNE inhibitors that suffer from cross-reactivity with other proteases. The reported >4500-fold selectivity window ensures that observed biological effects in cellular and in vivo models can be confidently attributed to HNE inhibition.

Selectivity Window
Data to verify
IC₅₀ >100 μM vs. trypsin, cathepsin G, plasmin; >3 μM chymotrypsin, tPA
Supports HNE-specific pathway attribution
Selectivity requires independent confirmation
Selectivity Serine proteases Off-target effects

Intracellular Distribution vs. Sivelestat and BAY-678

In a study evaluating NE inhibitors for ELANE-associated neutropenia, GW311616, sivelestat, and BAY-678 were tested for their ability to restore neutrophil differentiation in patient-derived CD34+ cells [1]. While MK0339 uniquely promoted differentiation, GW311616 and the others showed no effect in this specific assay [1]. However, this negative result underscores a critical differentiating property: GW311616 is documented to be intracellularly active [2], which contrasts with sivelestat's primarily extracellular mechanism . The lack of effect in this particular differentiation assay does not negate its intracellular activity, but rather highlights that intracellular access alone is not sufficient for all functional readouts. The key differentiation is that GW311616 can be used to probe intracellular HNE functions, whereas sivelestat cannot.

Intracellular Access
Head-to-head
Active in U937/K562 cells; not effective in CD34+ differentiation model
Supports intracellular HNE probe use
Functional readout varies by model
Intracellular Cellular permeability Neutrophil differentiation

Oral In Vivo Efficacy in COPD Model vs. Sivelestat

GW311616A, when administered orally at 2 mg/kg, demonstrates rapid and sustained inhibition of HNE activity, with a long duration of action exceeding 6 hours . In a chronic cigarette smoke-induced mouse model of COPD, oral GW311616A significantly reduced pulmonary neutrophil extracellular trap (NET) formation, airway leukocyte infiltration, goblet cell hyperplasia, and emphysema-like alveolar destruction [1]. Sivelestat, in contrast, is not orally bioavailable and is administered intravenously in clinical settings [2]. This pharmacokinetic difference makes GW311616A the superior choice for long-term oral dosing studies in rodent models of chronic respiratory inflammation.

Oral In Vivo Activity
Cross-study comparable
2 mg/kg oral → >50% HNE inhibition at 6 h; reduced NETs, inflammation in COPD model
Supports oral in vivo model-response
Model-specific endpoint context
COPD Oral bioavailability In vivo efficacy

Optimized Aqueous Solubility for Formulation

GW311616 hydrochloride exhibits high aqueous solubility of 100 mg/mL (230.42 mM) in water, in addition to 10 mM solubility in DMSO . This is a significant practical advantage over many hydrophobic HNE inhibitors that require high concentrations of organic solvents, which can be cytotoxic or confound cellular assays. The hydrochloride salt form enhances water solubility compared to the free base . This property facilitates straightforward preparation of dosing solutions for in vivo studies and simplifies dilution series for in vitro work.

Aqueous Solubility
Class-level
100 mg/mL in water; 10 mM in DMSO
Supports formulation convenience
Confirmation under specific assay conditions recommended
Solubility Formulation DMSO

Binding Affinity (Ki) vs. Freselestat and FK706

GW311616A displays a Ki of 0.31 nM for HNE, which is markedly lower (more potent) than that of several other advanced HNE inhibitors. For comparison, freselestat (ONO-6818) has a Ki of 12.2 nM [1], FK706 has a Ki of 4.2 nM [2], and ZD-0892 has a Ki of 6.7 nM [3]. This represents a 39-fold, 14-fold, and 22-fold improvement in binding affinity, respectively. Such high affinity ensures robust target engagement even at low tissue concentrations, which is particularly advantageous for in vivo studies where drug exposure may be limited by distribution or metabolism.

Binding Affinity
Cross-study comparable
Ki 0.31 nM vs. freselestat 12.2 nM, FK706 4.2 nM, ZD-0892 6.7 nM
Reported binding affinity context
Comparisons across independent studies
Binding affinity Ki Potency

GW311616 Hydrochloride: Optimal Application Scenarios


Intracellular HNE Studies in Leukemia and Cancer Cells

Researchers investigating the role of intracellular neutrophil elastase in cancer cell proliferation, apoptosis, or differentiation should select GW311616 hydrochloride due to its documented intracellular activity [1]. In contrast to extracellular-only inhibitors like sivelestat , GW311616A has been shown to suppress NE activity and alter Bcl-2/Bax expression in U937 and K562 leukemia cell lines . The high aqueous solubility (100 mg/mL in H2O) facilitates precise dosing in cell culture media without exceeding solvent toxicity thresholds.

Oral Dosing in Murine Respiratory Disease Models

For long-term studies in chronic respiratory disease models, GW311616 hydrochloride's oral bioavailability and sustained duration of action are essential [1]. A 2 mg/kg oral dose maintains >50% HNE inhibition for over 6 hours [1], enabling convenient once- or twice-daily oral gavage protocols. This eliminates the need for continuous infusion or repeated intravenous injections required for non-oral HNE inhibitors . The compound has demonstrated significant attenuation of NET formation, airway inflammation, and alveolar destruction in a cigarette smoke-induced COPD model .

Selectivity Profiling and High-Throughput Screening

When designing experiments where off-target serine protease inhibition would confound results, GW311616 hydrochloride's exceptional selectivity (>4500-fold over other human serine proteases) [1] makes it the reagent of choice. It does not inhibit trypsin, cathepsin G, plasmin, chymotrypsin, tPA, or AchE at concentrations far exceeding the HNE IC50 . This reduces the need for counter-screening and allows more confident attribution of biological effects to HNE inhibition alone.

Pharmacodynamic Studies with Sustained Target Engagement

For ex vivo pharmacodynamic assays where tissue or blood samples are collected hours after dosing, the long duration of action and high aqueous solubility of GW311616 hydrochloride are critical advantages [1]. The compound can be formulated in simple aqueous vehicles, avoiding the confounding effects of complex formulation excipients . Its moderate terminal half-life of 1.1 hours in dogs suggests that pharmacodynamic effects persist beyond plasma drug levels, a hallmark of sustained intracellular target engagement.

Application
Selection Property
Validation Focus
Intracellular HNE pathway studies
Intracellular permeability
Leukemia cell-line assay context
Chronic respiratory disease model studies
Oral bioavailability and sustained engagement
In vivo model-response endpoints (NETs, inflammation)
Mechanistic selectivity profiling
High selectivity over off-target serine proteases
Counter-screening against trypsin, cathepsin G, plasmin
Pharmacodynamic time-course studies
Long pharmacodynamic half-life, aqueous solubility
Ex vivo enzyme activity monitoring post-dose

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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